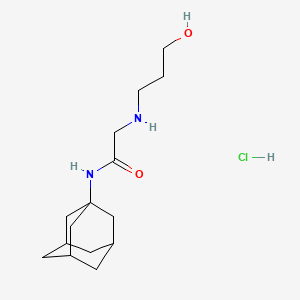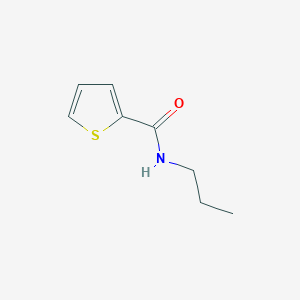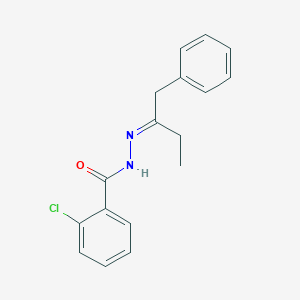
S-allyl (phenylacetyl)thiocarbamate
Vue d'ensemble
Description
“S-allyl (phenylacetyl)thiocarbamate” is a specific type of thiocarbamate. Thiocarbamates are a well-established substance class within organic chemistry . They are known for their versatility, partially derived from their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates .
Synthesis Analysis
An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component .Molecular Structure Analysis
While specific structural information for “S-allyl (phenylacetyl)thiocarbamate” is not available, general information about thiocarbamates can be provided. Thiocarbamates are known for their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates . The crystal structure of a related compound, Zineb, has been studied, revealing polymeric layers held together by a hydrogen bonding network between the amine N-atoms and the thiocarbamate S atoms .Chemical Reactions Analysis
The synthesis of S-thiocarbamates often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa or, alternatively, the conversion of organic isocyanates utilizing thiols . An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
S-prop-2-enyl N-(2-phenylacetyl)carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-8-16-12(15)13-11(14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFMYJTTVMLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-prop-2-enyl N-(2-phenylacetyl)carbamothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)
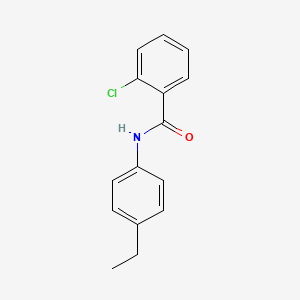
![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)

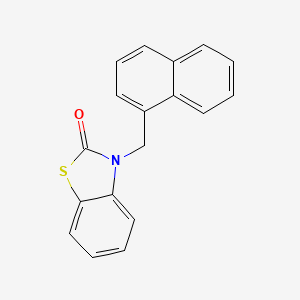
![2-(2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845338.png)
![3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845358.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3845360.png)
![2-{2-[4-(3-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845365.png)
![1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]](/img/structure/B3845371.png)
![5-(aminomethyl)-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3845375.png)
